Ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate is a complex organic compound with the molecular formula C₁₉H₂₂F₂N₄O₂ . This compound is characterized by its unique structure, which includes a difluoromethyl group, a methylphenyl group, and a pyrimidinyl group attached to a piperazine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the difluoromethyl and methylphenyl groups. The final step involves the attachment of the piperazine ring and the esterification to form the ethyl carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl and pyrimidinyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[4-(trifluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate
- Ethyl 4-[4-(chloromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate
Uniqueness
Ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
ethyl 4-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O2/c1-3-27-19(26)25-10-8-24(9-11-25)18-22-15(12-16(23-18)17(20)21)14-6-4-13(2)5-7-14/h4-7,12,17H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZDEUBJVLYVMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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